![molecular formula C17H32Cl2N2O5S B8068083 N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride](/img/structure/B8068083.png)

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

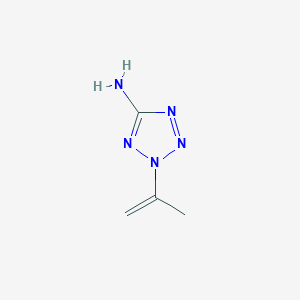

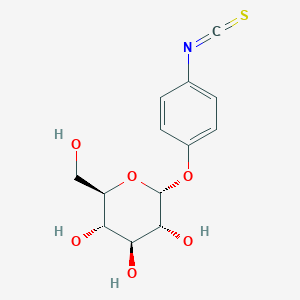

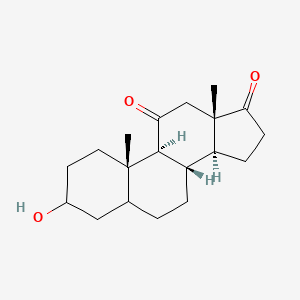

Pirlimycin hydrochloride, also known as U 57930E, is a semi-synthetic lincosamide antibiotic. It is a derivative of clindamycin and is primarily used in veterinary medicine to treat mastitis in cattle. This compound is effective against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

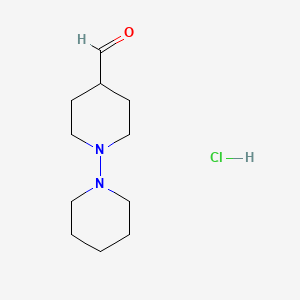

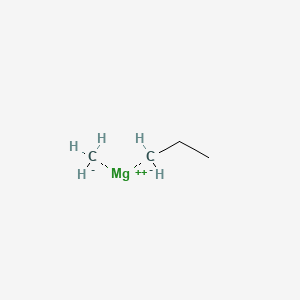

The synthesis of pirlimycin hydrochloride involves the condensation of 4-ethylpyridine-2-carboxylic acid with methyl-6-amino-7-chloro-6,7,8-trideoxy-1-thio-L-threo-alpha-D-galacto-octopyranoside. This reaction is facilitated by isobutyl chloroformate and triethylamine in acetonitrile, resulting in the formation of an amide. The amide is then hydrogenated using hydrogen gas over platinum oxide in a methanol-water-hydrochloric acid mixture .

Industrial Production Methods

Industrial production of pirlimycin hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Pirlimycin hydrochloride undergoes various chemical reactions, including:

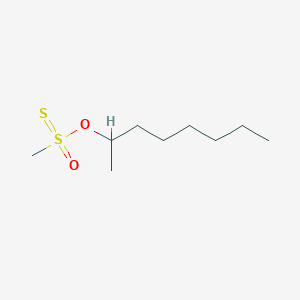

Oxidation: This reaction can modify the sulfur-containing moiety.

Reduction: Hydrogenation is a key step in its synthesis.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas and platinum oxide are used for hydrogenation.

Substitution: Reagents like isobutyl chloroformate and triethylamine are used in the synthesis.

Major Products

The major product of these reactions is pirlimycin hydrochloride itself, with potential by-products depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pirlimycin hydrochloride has several scientific research applications:

Chemistry: Used as a model compound in studying lincosamide antibiotics.

Biology: Investigated for its effects on bacterial protein synthesis.

Industry: Used in the development of veterinary pharmaceuticals

Wirkmechanismus

Pirlimycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain. This action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Clindamycin: A closely related lincosamide antibiotic with a similar mechanism of action.

Lincomycin: Another lincosamide antibiotic used in both human and veterinary medicine.

Uniqueness

Pirlimycin hydrochloride is unique in its specific application for treating mastitis in cattle. Its semi-synthetic nature allows for modifications that enhance its efficacy and reduce resistance compared to other lincosamides .

Eigenschaften

IUPAC Name |

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S.ClH/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVJWUUBZWFDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32Cl2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8068048.png)

![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8068070.png)

![6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8068100.png)

![2-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8068108.png)